molecular formula C23H29ClN2O4S B11596060 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11596060
M. Wt: 465.0 g/mol
InChI Key: QBHYQGOVABGHPM-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of the final compound: The final step involves the reaction of 4-chloro-3,5-dimethylphenoxyacetic acid with N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
  • N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O4S

Molecular Weight

465.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H29ClN2O4S/c1-16-11-21(12-17(2)23(16)24)30-14-22(27)26(20-9-10-31(28,29)15-20)13-18-5-7-19(8-6-18)25(3)4/h5-8,11-12,20H,9-10,13-15H2,1-4H3

InChI Key

QBHYQGOVABGHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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